molecular formula C10H12N2O5 B12560866 3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester CAS No. 149726-21-6

3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester

Cat. No.: B12560866
CAS No.: 149726-21-6
M. Wt: 240.21 g/mol
InChI Key: FXJMTBSGFQBKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester is a chemical compound with the molecular formula C10H12N2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes both amino and methoxy functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester typically involves the esterification of 3,4-pyridinedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The amino group is introduced through a subsequent reaction, where the esterified product is treated with an amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or other alkoxides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acid derivatives, while reduction can produce amino-substituted pyridines.

Scientific Research Applications

3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Pyridinedicarboxylic acid, dimethyl ester
  • 2,3-Pyridinedicarboxylic acid, dimethyl ester
  • 4-(Bromomethyl)-2,6-pyridinedicarboxylic acid, dimethyl ester
  • 3,5-Pyridinedicarboxylic acid, 4-(3-aminophenyl)-2,6-dimethyl-, dimethyl ester

Uniqueness

3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester is unique due to the presence of both amino and methoxy groups, which provide distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical syntheses and applications where these functional groups are advantageous.

Properties

CAS No.

149726-21-6

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

dimethyl 6-amino-2-methoxypyridine-3,4-dicarboxylate

InChI

InChI=1S/C10H12N2O5/c1-15-8-7(10(14)17-3)5(9(13)16-2)4-6(11)12-8/h4H,1-3H3,(H2,11,12)

InChI Key

FXJMTBSGFQBKSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=N1)N)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.